

RNF114: A Comprehensive Technical Guide to its Substrates and Ubiquitination Activity

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Introduction

RING Finger Protein 114 (RNF114), an E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, commanding significant attention within the research and drug development communities. Its involvement in DNA damage repair, cell cycle progression, immune response, and carcinogenesis underscores its potential as a therapeutic target.^{[1][2]} This technical guide provides an in-depth overview of RNF114's known substrates, its ubiquitination mechanisms, and the experimental methodologies employed to elucidate its function.

RNF114's activity is intrinsically linked to its structure, which includes a canonical N-terminal RING domain responsible for recruiting E2 ubiquitin-conjugating enzymes, and C-terminal zinc finger and ubiquitin-interacting motifs (UIMs) that are crucial for substrate recognition.^[1] A key aspect of RNF114 function is its ability to recognize and extend a unique hybrid post-translational modification, ADP-ribose-ubiquitin (ADPr-Ub), positioning it at the crossroads of ubiquitination and ADP-ribosylation signaling pathways.^[1]

This document serves as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions and workflows associated with RNF114 research.

Quantitative Analysis of RNF114 Interactions

The following tables summarize the available quantitative and qualitative data on the interactions and ubiquitination of RNF114 substrates. While precise kinetic and binding data for many substrates are still under investigation, this compilation provides a current overview of the field.

Table 1: Binding Affinities of RNF114

Interacting Partner	Method	Reported Kd	Notes
ADP-ribose-Ubiquitin (ADPr-Ub) probe	Bio-Layer Interferometry (BLI)	< 1 μ M	The tandem ZnF2+ZnF3+UIM domains of RNF114 bind to the ADPr-Ub probe with sub-micromolar affinity.[3] [4]
Wild-Type RNF114 with Ub-ADPrT	Fluorescence Polarization	12.8 μ M	Binding was saturated by 40 μ M.[5]
RNF114 (ZnF2+ZnF3+UIM domains) with ADPr-Ub probe	Bio-Layer Interferometry (BLI)	1.4 μ M	This minimal module is required for significant ADPr-Ub binding.[3]
RNF114 (Δ UIM or UIM mutant) with ADPr-Ub probe	Bio-Layer Interferometry (BLI)	~25-fold weaker affinity	Demonstrates the critical role of the UIM domain in binding ADPr-Ub.[4]
RNF114 (Δ ZnF2+ZnF3) with ADPr-Ub probe	Bio-Layer Interferometry (BLI)	~75-fold weaker affinity	Highlights the importance of the zinc finger domains for high-affinity binding.[4]

Table 2: RNF114-Mediated Ubiquitination and Degradation of Key Substrates

Substrate	Cellular Process	Type of Ubiquitination	Outcome of Ubiquitination	Quantitative Data
PARP1	DNA Damage Response	K11-linked polyubiquitination	Degradation	RNF114 targets PARylated-PARP1 for degradation. Inhibition of RNF114 leads to PARP1 trapping. [6] [7]
p21 (CDKN1A)	Cell Cycle Regulation	Polyubiquitination	Degradation	RNF114-mediated degradation of p21 promotes cell cycle progression. [8] [9]
EGR1	Transcriptional Regulation	Polyubiquitination	Degradation	RNF114 mediates the degradation of the EGR1 transcription factor. [10]
TAB1	Immune Response, Development	K11, K27, and K48-linked polyubiquitination	Degradation	RNF114-mediated degradation of TAB1 is crucial for maternal-to-zygotic transition. [11] [12]
MAVS	Innate Immune Response	K27- and K48-linked polyubiquitination	Degradation	RNF114 targets MAVS for degradation to negatively regulate the RLR

signaling
pathway.[\[13\]](#)

TRAF3	Innate Immune Response	K27- and K48-linked polyubiquitination	Degradation	RNF114 mediates the degradation of TRAF3 to inhibit IFN production. [13]
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Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols used to investigate RNF114 and its substrates.

In Vitro Ubiquitination Assay

This assay is fundamental for confirming the E3 ligase activity of RNF114 and for identifying the type of ubiquitin linkages it forms.

Materials:

- Recombinant human E1 activating enzyme (e.g., UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
- Recombinant human RNF114 (wild-type and mutants)
- Recombinant substrate protein
- Ubiquitin (wild-type and lysine mutants)
- ATP solution (10 mM)
- Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- SDS-PAGE gels and Western blotting reagents

- Antibodies against the substrate, ubiquitin, and RNF114

Protocol:

- Prepare the reaction mixture in a total volume of 20-50 μ L.
- Add the following components to the ubiquitination buffer in the specified order:
 - E1 enzyme (e.g., 100 nM)
 - E2 enzyme (e.g., 500 nM)
 - Ubiquitin (e.g., 5-10 μ M)
 - Substrate protein (e.g., 1-2 μ M)
 - RNF114 (e.g., 200-500 nM)
- Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
- Incubate the reaction at 37°C for 30-90 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the substrate to observe higher molecular weight ubiquitinated species. Anti-ubiquitin antibodies can be used to confirm ubiquitination.

Substrate Identification by Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify novel interacting partners and potential substrates of RNF114 in a cellular context.

Materials:

- Cell lines expressing endogenous or tagged RNF114

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against RNF114 or the tag
- Protein A/G magnetic beads
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or LDS sample buffer)
- Trypsin for in-gel or on-bead digestion
- LC-MS/MS instrumentation and data analysis software

Protocol:

- Culture and lyse cells to obtain total protein extracts.
- Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an anti-RNF114 antibody overnight at 4°C.
- Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads extensively with wash buffer to remove non-specific binders.
- Elute the bound proteins from the beads.
- Prepare the eluted proteins for mass spectrometry by in-solution or in-gel trypsin digestion.
- Analyze the resulting peptides by LC-MS/MS.
- Identify the co-immunoprecipitated proteins using a protein database search algorithm. Potential substrates are identified by their enrichment in the RNF114 IP compared to a control IP (e.g., using a non-specific IgG).

Protein Microarray for Substrate Screening

Protein microarrays offer a high-throughput method to screen thousands of proteins for potential RNF114 substrates simultaneously.[11]

Materials:

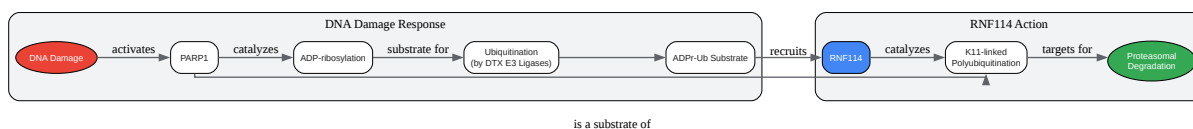
- Human protein microarray (e.g., ProtoArray®)[11]
- Recombinant RNF114 (wild-type and catalytically inactive mutant)
- E1 and E2 enzymes
- Biotinylated ubiquitin
- Blocking buffer
- Wash buffer
- Fluorescently-labeled streptavidin
- Microarray scanner

Protocol:

- Block the protein microarray to prevent non-specific binding.
- Prepare the ubiquitination reaction mixture containing E1, E2, biotinylated ubiquitin, and either wild-type or mutant RNF114.[11] A control reaction without E3 ligase is also prepared.
- Incubate the microarray with the reaction mixtures.
- Wash the microarray to remove unbound proteins.
- Incubate the microarray with fluorescently-labeled streptavidin to detect biotinylated (ubiquitinated) proteins.
- Scan the microarray and analyze the fluorescence intensity of each spot.
- Potential substrates are identified as proteins that show a significantly higher signal in the presence of wild-type RNF114 compared to the mutant RNF114 and the no-E3 control.[11]

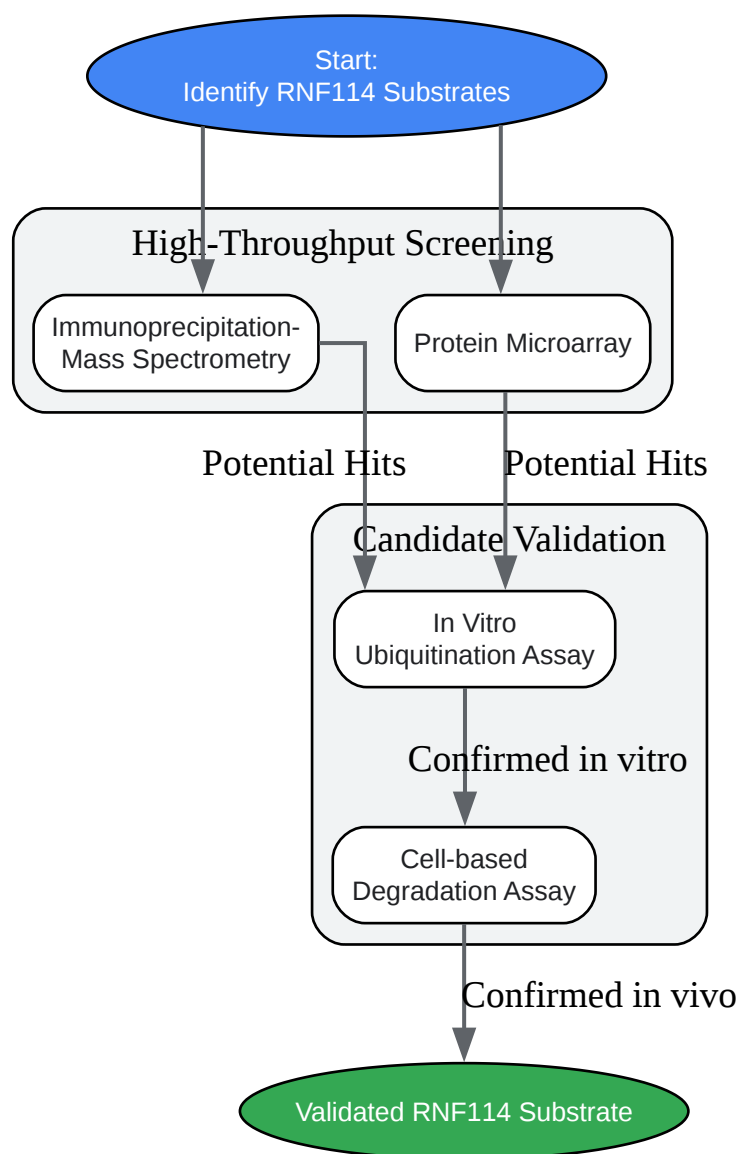
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving RNF114 is essential for a clear understanding of its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.



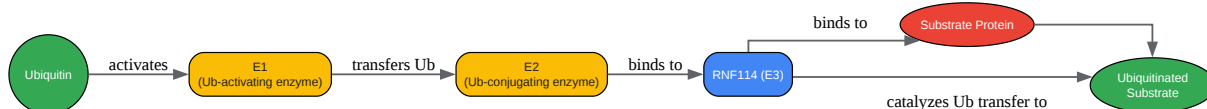
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Caption: RNF114 signaling pathway in the DNA damage response.



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Caption: Experimental workflow for identifying RNF114 substrates.



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Caption: The general process of RNF114-mediated ubiquitination.

Conclusion and Future Directions

RNF114 is a multifaceted E3 ubiquitin ligase with a growing list of substrates and a central role in cellular homeostasis and disease. Its unique ability to interpret the ADPr-Ub signal places it at a critical node in the DNA damage response, making it a compelling target for cancer therapy, particularly in the context of PARP inhibitor resistance.^[1]

The methodologies outlined in this guide provide a robust framework for the continued investigation of RNF114. Future research should focus on elucidating the full spectrum of RNF114 substrates through advanced quantitative proteomic techniques. Determining the precise kinetics of RNF114-mediated ubiquitination and subsequent substrate degradation will be crucial for a deeper understanding of its regulatory functions. Furthermore, the development of specific and potent small molecule inhibitors or degraders of RNF114 holds significant promise for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. The continued exploration of RNF114's intricate biology will undoubtedly pave the way for novel therapeutic strategies.

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